An In-depth Technical Guide to Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate
An In-depth Technical Guide to Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate, identified by the CAS Number 62578-58-9 , is a halogenated indole derivative of significant interest in medicinal chemistry and pharmaceutical sciences.[1] Its unique structural arrangement, featuring an amino group at the 3-position and a chlorine atom at the 5-position of the indole scaffold, makes it a versatile building block for the synthesis of a wide array of biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with a focus on its role as a key intermediate in drug discovery.
Core Chemical Identity and Properties
Nomenclature and Identifiers
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Systematic Name: Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate
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Synonyms: 3-amino-5-chloro-1H-indole-2-carboxylic acid ethyl ester[1]
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CAS Number: 62578-58-9[1]
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Molecular Formula: C₁₁H₁₁ClN₂O₂
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Molecular Weight: 238.67 g/mol
Physicochemical Properties
While extensive experimental data for this specific compound is not publicly aggregated, properties can be inferred from related structures and general principles of organic chemistry.
| Property | Predicted/Inferred Value | Notes |
| Melting Point | Not determined. Likely a solid at room temperature, similar to related indole esters. | For comparison, Ethyl 5-chloroindole-2-carboxylate has a melting point of 166-168 °C. The amino group at C3 may influence crystal packing and thus the melting point. |
| Boiling Point | Undetermined.[2] Expected to be high and likely to decompose before boiling at atmospheric pressure. | Vacuum distillation would be required. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents like DMSO, DMF, and alcohols. | The indole ring provides hydrophobicity, while the amino and ester groups can participate in hydrogen bonding, allowing some solubility in polar organic solvents. |
| pKa | The indole N-H is weakly acidic (pKa ~17). The amino group at C3 is basic. | The electron-withdrawing chlorine and ester groups will decrease the basicity of the amino group compared to a simple aniline. |
| Appearance | Typically a solid powder, ranging from off-white to yellow or brown. | Color can be indicative of purity; impurities from synthesis can often impart color. |
Synthesis and Mechanism
Retrosynthetic Analysis & Plausible Forward Synthesis
A logical approach is the Reissert indole synthesis , which is a reliable method for preparing indole-2-carboxylates from 2-nitrotoluenes.[3]
Retrosynthetic Logic Diagram:
Caption: Retrosynthesis of the target compound via a modified Reissert pathway.
Proposed Experimental Protocol
Step 1: Condensation to form Ethyl 2-(4-chloro-2-nitrophenyl)pyruvate
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To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) under an inert atmosphere (N₂ or Ar), add 4-chloro-2-nitrotoluene.
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Cool the mixture in an ice bath and add diethyl oxalate dropwise with stirring.
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Allow the reaction to stir at room temperature overnight.
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Quench the reaction with dilute acid (e.g., HCl or H₂SO₄) and extract the product with an organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pyruvate ester.
Causality: The strong base (ethoxide) deprotonates the methyl group of the nitrotoluene, forming a carbanion. This nucleophile then attacks one of the electrophilic carbonyl carbons of diethyl oxalate in a Claisen condensation reaction.
Step 2: Reductive Cyclization to form Ethyl 5-chloro-1H-indole-2-carboxylate
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Dissolve the crude pyruvate from Step 1 in a suitable solvent, such as glacial acetic acid or ethanol.
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Add a reducing agent. A common choice for this transformation is iron powder or zinc dust in acetic acid. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be employed.[3][4]
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Heat the mixture under reflux for several hours until TLC analysis indicates the consumption of the starting material.
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Cool the reaction, filter off the metal salts, and neutralize the filtrate.
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Extract the product into an organic solvent, wash, dry, and concentrate. The resulting product is Ethyl 5-chloro-1H-indole-2-carboxylate.
Causality: The reducing agent selectively reduces the nitro group to an amine. The newly formed aniline then undergoes an intramolecular condensation with the adjacent ketone, followed by dehydration, to form the indole ring.
Step 3: Nitration at the 3-position
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Dissolve the product from Step 2 in a solvent like concentrated sulfuric acid at a low temperature (0 °C).
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Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise.
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Stir for a short period, then pour the mixture onto ice to precipitate the product, Ethyl 5-chloro-3-nitro-1H-indole-2-carboxylate.
Causality: The indole ring is electron-rich and susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic and will be preferentially attacked by the nitronium ion (NO₂⁺) generated from the nitrating mixture.
Step 4: Reduction of the 3-nitro group
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Dissolve the nitro-indole from Step 3 in a solvent like ethanol or ethyl acetate.
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Add a reducing agent such as tin(II) chloride (SnCl₂) in concentrated HCl, or perform catalytic hydrogenation with H₂ over a palladium catalyst.
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After the reaction is complete, neutralize the mixture and extract the final product, Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate.
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Purify the product via column chromatography or recrystallization.
Causality: These standard reduction methods efficiently convert the aromatic nitro group to a primary amine without affecting the ester or the chloro-substituent.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is critical. The following techniques are standard.
| Technique | Expected Observations |
| ¹H NMR | - Indole N-H: A broad singlet, typically downfield (> 8.0 ppm). - Aromatic Protons: Signals in the 7.0-8.0 ppm range, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. - Amino (NH₂): A broad singlet, whose chemical shift is solvent-dependent. - Ethyl Ester (OCH₂CH₃): A quartet around 4.3 ppm and a triplet around 1.3 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O): Signal around 160-165 ppm. - Indole Carbons: Signals in the 100-140 ppm range. The C-Cl carbon will be shifted downfield. - Ethyl Ester Carbons: Signals around 60 ppm (OCH₂) and 14 ppm (CH₃). |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ should be observed at m/z 238. A characteristic isotopic pattern for one chlorine atom ([M+2]⁺ peak at ~33% the intensity of the [M]⁺ peak) would be definitive proof of the presence of chlorine. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. |
| Infrared (IR) Spectroscopy | - N-H Stretch: Broad peaks around 3300-3500 cm⁻¹ (from both indole NH and amino NH₂). - C=O Stretch: A strong, sharp peak around 1680-1710 cm⁻¹ for the ester carbonyl. - C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹. |
Applications in Drug Discovery and Medicinal Chemistry
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[5] Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate serves as a crucial starting point for creating more complex molecules.
Workflow: From Building Block to Drug Candidate
Caption: Role as a versatile intermediate in the drug discovery workflow.
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As a Scaffold for Kinase Inhibitors: The indole nucleus is a common core for various kinase inhibitors used in oncology. The amino group at C3 provides a convenient handle for building side chains that can interact with the ATP-binding pocket of kinases like EGFR.[6]
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Synthesis of Antiviral Agents: Indole derivatives have shown promise as antiviral agents, including as inhibitors of HIV integrase.[7][8] The specific substitution pattern of this molecule can be exploited to synthesize analogs with improved potency and selectivity.
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Development of Serotonin Receptor Ligands: The structural similarity of indoles to serotonin makes them ideal candidates for developing ligands for 5-HT receptors, which are targets for treating neurological and psychiatric disorders.[9]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
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Hazard Classification: While a specific GHS classification for this compound is not universally established, related chloroindoles and amino esters are often classified as irritants. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep away from strong oxidizing agents.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[10]
Conclusion
Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate is more than just a chemical compound; it is a key enabler in the quest for novel therapeutics. Its value lies in the strategic placement of reactive functional groups—the amino, the ester, and the chloro-substituent—on a biologically relevant indole scaffold. This guide has outlined its fundamental properties, a logical synthetic pathway, and its significant potential for researchers in the pharmaceutical sciences. A thorough understanding of its chemistry is the first step toward unlocking its full potential in developing the next generation of medicines.
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